2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde
CAS No.:
Cat. No.: VC15861312
Molecular Formula: C15H11NO3
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11NO3 |
|---|---|
| Molecular Weight | 253.25 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-1,3-benzoxazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C15H11NO3/c1-18-12-5-3-11(4-6-12)15-16-13-8-10(9-17)2-7-14(13)19-15/h2-9H,1H3 |
| Standard InChI Key | SXCGOEGJWGTMNV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoxazole ring system (a fused benzene and oxazole heterocycle) substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with an aldehyde moiety. The methoxy group () contributes electron-donating effects, enhancing the compound’s solubility in polar solvents, while the aldehyde () serves as a reactive site for further functionalization .
Key structural parameters:
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Bond lengths: The C=O bond in the aldehyde group measures approximately 1.21 Å, typical for carbonyl groups.
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Dihedral angles: The methoxyphenyl ring exhibits a dihedral angle of 12.3° relative to the benzoxazole plane, indicating moderate conjugation .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:
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H NMR: Signals at δ 10.03 ppm (singlet, aldehyde proton), δ 7.72–7.74 ppm (benzoxazole protons), and δ 3.80 ppm (methoxy protons) .
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IR: Strong absorption at 1685 cm (C=O stretch) and 1250 cm (C-O-C asymmetric stretch) .
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group . Unit cell parameters include Å, Å, Å, and . The crystal packing is stabilized by weak C-H···O hydrogen bonds between aldehyde oxygen and adjacent aromatic protons .
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Formation of benzoxazole core: Condensation of 2-aminophenol with 4-methoxybenzaldehyde under acidic conditions yields 2-(4-methoxyphenyl)benzo[d]oxazole .
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Aldehyde introduction: Selective oxidation of a methyl group at the 5-position using manganese dioxide (MnO) in dichloromethane affords the carbaldehyde derivative .
Optimization notes:
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Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes.
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Yields range from 68–75%, with purity >95% confirmed by HPLC .
Reactivity Profile
The aldehyde group participates in nucleophilic additions and condensations:
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Schiff base formation: Reacts with primary amines to form imines (), useful in coordination chemistry .
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Wittig reactions: Generates α,β-unsaturated carbonyl derivatives upon treatment with ylides .
Applications in Materials Science
Fluorescent Materials
The compound exhibits strong blue fluorescence ( nm) with a quantum yield () of 0.42, making it suitable for organic light-emitting diodes (OLEDs) .
Table 1: Photophysical Properties
| Property | Value |
|---|---|
| Absorption | 340 nm |
| Emission | 450 nm |
| Quantum Yield () | 0.42 |
| Lifetime () | 4.2 ns |
Sensor Development
Functionalization with hydrazine derivatives produces Schiff base sensors for metal ion detection. A Cu-selective sensor demonstrates a detection limit of 0.1 µM in aqueous media .
Comparative Analysis with Structural Analogues
Table 2: Key Comparisons with Related Compounds
| Compound | Structural Feature | Unique Property |
|---|---|---|
| 2-(4-Methoxyphenyl)benzo[d]oxazole | Lacks aldehyde group | Lower reactivity |
| 2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde | Meta-methoxy substitution | Red-shifted fluorescence |
| Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate | Ester instead of aldehyde | Enhanced hydrolytic stability |
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